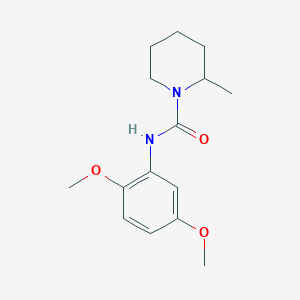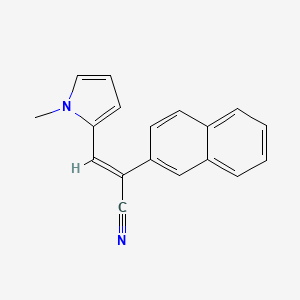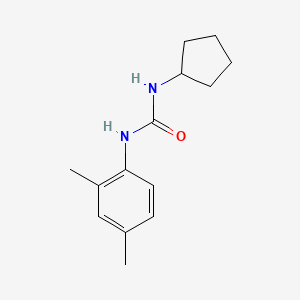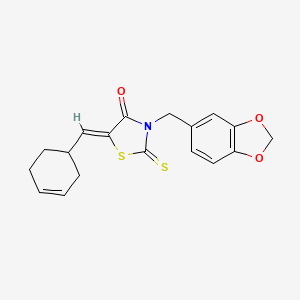![molecular formula C18H21N3O2 B5346326 4-[(2-ethylbutanoyl)amino]-N-4-pyridinylbenzamide](/img/structure/B5346326.png)
4-[(2-ethylbutanoyl)amino]-N-4-pyridinylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-ethylbutanoyl)amino]-N-4-pyridinylbenzamide, commonly known as EBP 883, is a chemical compound that has shown promising results in various scientific research studies. It is a small molecule inhibitor that targets the enzymatic activity of a protein called N-myristoyltransferase (NMT). NMT is a vital protein that plays a crucial role in the post-translational modification of several proteins, making it a potential target for drug development.
作用机制
EBP 883 works by inhibiting the enzymatic activity of 4-[(2-ethylbutanoyl)amino]-N-4-pyridinylbenzamide. This compound is responsible for the post-translational modification of several proteins, including those involved in cell growth and division. By inhibiting this compound, EBP 883 prevents the modification of these proteins, leading to a decrease in cell growth and division.
Biochemical and Physiological Effects:
EBP 883 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, malaria parasites, and tuberculosis bacteria. Additionally, EBP 883 has been shown to induce cell death in cancer cells, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
One of the significant advantages of EBP 883 is its specificity towards 4-[(2-ethylbutanoyl)amino]-N-4-pyridinylbenzamide, making it a potential candidate for drug development. Additionally, EBP 883 has shown efficacy in inhibiting the growth of cancer cells, malaria parasites, and tuberculosis bacteria. However, one of the limitations of EBP 883 is its complex synthesis process, making it challenging to produce in large quantities.
未来方向
There are several future directions for the research and development of EBP 883. One potential direction is the development of EBP 883 as a cancer therapy. Additionally, EBP 883 could be further studied for its potential in the treatment of other diseases, such as malaria and tuberculosis. Furthermore, the synthesis process of EBP 883 could be optimized to increase its production efficiency.
合成方法
EBP 883 is synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis process involves the use of various reagents and solvents, including but not limited to, acetic anhydride, pyridine, and benzoyl chloride. The synthesis process is complex and requires expertise in organic chemistry.
科学研究应用
EBP 883 has been extensively studied for its potential in the treatment of various diseases, including cancer, malaria, and tuberculosis. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, EBP 883 has shown efficacy in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria. It has also been shown to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
属性
IUPAC Name |
4-(2-ethylbutanoylamino)-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-3-13(4-2)17(22)20-15-7-5-14(6-8-15)18(23)21-16-9-11-19-12-10-16/h5-13H,3-4H2,1-2H3,(H,20,22)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSZEVXKJLUXSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5346243.png)

![2-amino-4-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5346245.png)

![N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide](/img/structure/B5346249.png)
![N-[(2-azocan-1-ylpyridin-3-yl)methyl]-2-(3-chloro-4-hydroxyphenyl)acetamide](/img/structure/B5346253.png)
![N-[1-(3-methoxyphenyl)ethyl]isonicotinamide](/img/structure/B5346266.png)
![(1S*,4S*)-N-[2-(tert-butylamino)-2-oxoethyl]-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5346274.png)
![4-(hydroxymethyl)-1-{[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]carbonyl}piperidin-4-ol](/img/structure/B5346281.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-diisobutylacetamide](/img/structure/B5346285.png)


![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5346329.png)
![N~3~-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)-beta-alaninamide](/img/structure/B5346333.png)